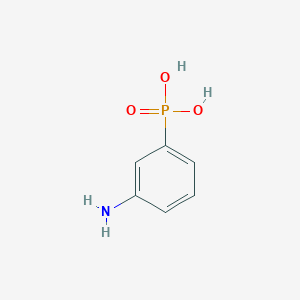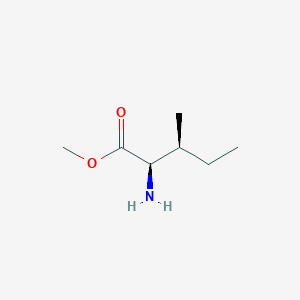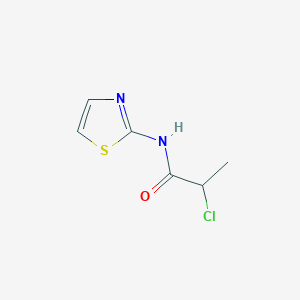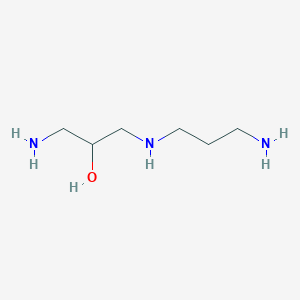
(3-Aminophenyl)phosphonic acid
Vue d'ensemble
Description
(3-Aminophenyl)phosphonic acid is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and material science. Its relevance spans from catalysis to the creation of novel materials with specific properties.
Synthesis Analysis
The synthesis of (3-Aminophenyl)phosphonic acid and related compounds typically involves multi-component reactions, offering moderate to good yields. For example, phenylphosphonic acid has been utilized as an efficient catalyst in the synthesis of α-aminophosphonates under solvent-free conditions, demonstrating the compound's versatility and applicability in green chemistry approaches (Bedolla-Medrano et al., 2014).
Molecular Structure Analysis
The molecular structure of (3-Aminophenyl)phosphonic acid derivatives has been elucidated through various spectroscopic techniques, including NMR, revealing insights into their conformation and stability. The crystal structure analyses of related phosphonic anhydrides provide a deeper understanding of the molecular arrangements and potential reactivity patterns (Diemert et al., 1998).
Chemical Reactions and Properties
(3-Aminophenyl)phosphonic acid participates in a variety of chemical reactions, including the formation of α-aminophosphonates, demonstrating its role as a versatile building block in organic synthesis. Its reaction mechanisms often involve complex interactions, highlighting its chemical reactivity and potential as a functional material (Naydenova et al., 2010).
Applications De Recherche Scientifique
Metabolic Regulation and Drug Development : Aminophosphonic acids, including (3-Aminophenyl)phosphonic acid, are recognized for their potential in metabolic regulation and drug development. They are noted for requiring efficient synthetic methods and stereoselective synthesis, indicating their relevance in the development of novel pharmaceuticals (Orsini, Sello, & Sisti, 2010).
Inhibitors in Biological Processes : These compounds are identified as potential inhibitors of enzymes in various biological processes, suggesting applications in both agrochemistry and medicine (Mucha, Kafarski, & Berlicki, 2011).
Catalyst in Synthesis : Phenylphosphonic acid, a related compound, serves as an efficient and reusable catalyst for synthesizing α-aminophosphonates, which are important in clean conversion processes (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).
Bone-targeting Drugs and Enzyme Inhibitors : Phosphonates, including (3-Aminophenyl)phosphonic acid, are highlighted for their potential as bone-targeting drugs, antibacterial and anticancer agents, and as tools for enzyme inhibitor design. They also have applications in medical imaging and diagnostics (Turhanen, Demadis, & Kafarski, 2021).
Herbicidal Substances : New aminobisphosphonates, including derivatives of (3-Aminophenyl)phosphonic acid, can inhibit plant P5C reductase, potentially leading to new herbicidal substances (Forlani et al., 2008).
Herbicidal Activity Against Specific Plants : Aminobenzylphosphonic acids demonstrate notable herbicidal activity against plants like Lepidium sativum and Cucumis sativus, indicating their effectiveness in weed control (Kafarski et al., 1995).
Synthesis of Various Compounds : Allylic α- and γ-hydroxyphosphonates can be used to synthesize (3-Amino-1-alkenyl)phosphonic acids, which are then converted into various compounds, showing the versatility of these acids in chemical synthesis (Öhler & Kotzinger, 1993).
Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] show potential as proton-conducting membranes in fuel cells, indicating an application in energy technology (Allcock, Hofmann, Ambler, & Morford, 2002).
Orientations Futures
The future directions of research involving (3-Aminophenyl)phosphonic acid could potentially involve its use in the synthesis of self-doped polyanilines . These materials have applications in various innovative technologies, such as biosensors, chemical sensors, electrochromic displays, and flexible electronic devices .
Propriétés
IUPAC Name |
(3-aminophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZQBSHNCYWSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063871 | |
| Record name | Phosphonic acid, (3-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)phosphonic acid | |
CAS RN |
5427-30-5 | |
| Record name | P-(3-Aminophenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminophenyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminophenyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(3-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (3-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-Aminophenyl)phosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL7U4A7S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














